molecular formula C7H14O7 B1330316 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol CAS No. 6946-18-5

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

Cat. No. B1330316
CAS RN: 6946-18-5
M. Wt: 210.18 g/mol
InChI Key: BGWQRWREUZVRGI-UHFFFAOYSA-N
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Description

“6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol” is a unique cyclic sugar alcohol. It is also known as L-glycero-D-manno-heptopyranose . The CAS Number for this compound is 6946-18-5 .


Molecular Structure Analysis

The molecular formula of “6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol” is C7H14O7 . It has a molecular weight of 210.18200 . The exact mass is 210.07400 .


Physical And Chemical Properties Analysis

This compound has a density of 1.81g/cm3 . It has a boiling point of 504.3ºC at 760mmHg . The flash point is 258.8ºC . Unfortunately, the melting point is not available .

Scientific Research Applications

Molecular Structure and Interactions

  • Hydrogen Bonding and Molecular Conformation : The molecule adopts a specific chair conformation, with the hydroxyl groups participating in extensive hydrogen bonding, forming intermolecular interactions with neighboring molecules. This aspect is crucial in understanding its chemical behavior and potential applications (Watanabe, Yoshida, Takeda, Ishi, & Kamitori, 2009).

Solubility and Phase Behavior

  • Solubility in Ethanol-Water Solutions : The solubility of similar saccharides in ethanol-water mixtures is an important factor in various applications, such as in pharmaceutical and food industries. Studies on solubility can aid in the development of solvents and extraction processes (Gong, Wang, Zhang, & Qu, 2012).
  • Phase Behavior with Ionic Liquids : The phase behavior of compounds similar to 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol in mixtures with ionic liquids and water is crucial for applications in green chemistry and separation processes. Understanding this behavior helps in designing more efficient systems for chemical separations (Chen & Zhang, 2010).

Chemical Synthesis and Applications

  • Synthesis of Complex Molecules : Research on the synthesis of complex molecules from glucose derivatives, which are structurally related to 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, can provide insights into the synthesis of novel pharmaceuticals and chemicals (Amara & Othman, 2016).
  • Densities and Viscosities in Aqueous Solutions : The study of physical properties like densities and viscosities in aqueous solutions of similar compounds is vital for various industrial applications, including food and pharmaceutical industries (Zhu, Ma, & Zhou, 2010).

Advanced Chemical Studies

  • Inclusion Complexes and Stability Analyses : The formation of inclusion complexes and their stability analyses are important for understanding the interactions of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol with other molecules. This knowledge is crucial in pharmaceuticals for drug delivery systems (Barton, Caira, Hosten, & Mccleland, 2013).

Mechanism of Action

The mechanism of action of “6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol” is not available in the sources I found .

properties

IUPAC Name

6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWQRWREUZVRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(C(O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288828
Record name heptopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6946-18-5, 6946-17-4, 1961-73-5
Record name NSC57733
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC57732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name heptopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-altro-D-manno-Heptose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol
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6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol
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Reactant of Route 6
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

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